molecular formula C12H14O B1434942 3-(Cyclobutylmethyl)benzaldehyde CAS No. 1892551-71-1

3-(Cyclobutylmethyl)benzaldehyde

Cat. No.: B1434942
CAS No.: 1892551-71-1
M. Wt: 174.24 g/mol
InChI Key: IQIDMSPWOJQROV-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethyl)benzaldehyde is a chemical compound with the molecular formula C12H14O and a molecular weight of 174.24 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O/c13-9-12-6-2-5-11(8-12)7-10-3-1-4-10/h2,5-6,8-10H,1,3-4,7H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, benzaldehydes in general can undergo various reactions. For instance, they can be oxidized to form carboxylic acids . They can also participate in Knoevenagel condensations, which involve the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 174.24 .

Scientific Research Applications

Catalytic Applications and Synthesis

Benzaldehyde derivatives, including 3-(Cyclobutylmethyl)benzaldehyde, have been extensively studied for their applications in catalysis and synthesis. The preparation and characterization of sulfated Ti-SBA-15 catalysts demonstrate a significant increase in oxidative properties for the conversion of benzyl alcohol to benzaldehyde, highlighting the role of enhanced acidity in improving conversion rates without affecting selectivity (Sharma, Soni, & Dalai, 2012). Similarly, the study on superacid and H-Zeolite mediated reactions provides insight into the mechanistic aspects of benzaldehyde reactions, showing the potential for selective ionic hydrogenation and reactions with cyclohexane to produce toluene (Koltunov, Walspurger, & Sommer, 2004).

Metal-Organic Frameworks (MOFs) and Catalysis

Research on metal-organic frameworks (MOFs) like Cu3(BTC)2 explores their catalytic properties for the activation of benzaldehyde in the liquid phase cyanosilylation, demonstrating the potential of MOFs in heterogeneous catalysis (Schlichte, Kratzke, & Kaskel, 2004). The development of size-selective Lewis acid catalysis in a microporous MOF with exposed Mn2+ coordination sites further exemplifies the innovative application of MOFs in catalysis, showcasing their ability to catalyze transformations with high conversion yields and size selectivity (Horike, Dincǎ, Tamaki, & Long, 2008).

Green Chemistry Applications

The synthesis of (3-Methoxycarbonyl)coumarin in an ionic liquid represents an advancement in green chemistry, utilizing ionic liquids as recyclable catalysts/reaction mediums for Knoevenagel condensation, highlighting the shift towards environmentally friendly chemical processes (Verdía, Santamarta, & Tojo, 2017). Additionally, the use of graphitic carbon nitride as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol in aqueous medium underlines the importance of sustainable and efficient photocatalytic processes (Lima, Silva, Silva, & Faria, 2017).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Biochemical Analysis

Biochemical Properties

3-(Cyclobutylmethyl)benzaldehyde plays a crucial role in various biochemical reactions It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as superoxide dismutases and glutathione reductase disrupts cellular redox homeostasis, leading to antifungal activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation systems, leading to oxidative stress and potential cell death . Additionally, benzaldehydes have been shown to induce cytotoxic and apoptotic effects in human lymphocytes, causing DNA damage and decreasing cell proliferation . These effects are significant in understanding the compound’s potential therapeutic and toxicological properties.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular antioxidation components. The compound binds to enzymes such as superoxide dismutases and glutathione reductase, inhibiting their activity and leading to increased oxidative stress . This disruption in redox homeostasis is a key factor in its antifungal and cytotoxic effects. Additionally, benzaldehydes can act as chemosensitizing agents, enhancing the efficacy of conventional antifungal drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Long-term studies are necessary to fully understand the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antifungal activity, without significant toxicity . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cell death . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, benzaldehydes are metabolized by cytochrome P450 enzymes to benzoic acid and benzyl alcohol . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Benzaldehydes can be transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biological activity and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-(cyclobutylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-9-12-6-2-5-11(8-12)7-10-3-1-4-10/h2,5-6,8-10H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIDMSPWOJQROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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